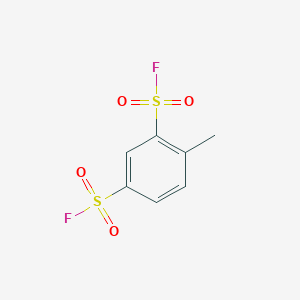

Toluene-2,4-disulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,3-disulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRAPUJTQNBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40772698 | |

| Record name | 4-Methylbenzene-1,3-disulfonyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-55-4 | |

| Record name | 4-Methylbenzene-1,3-disulfonyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Toluene 2,4 Disulfonyl Fluoride Analogs

Fundamental Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group is a unique functional group characterized by a delicate balance of stability and reactivity. This has led to its description as a "sleeping beauty" in the world of chemical synthesis, remaining dormant until awakened by specific reagents or conditions. nih.gov Its utility is particularly prominent in the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. bohrium.comnih.gov

The sulfur atom in a sulfonyl fluoride, such as Toluene-2,4-disulfonyl fluoride, is in a high oxidation state (VI) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly electrophilic. nih.govacs.org The electrophilicity of the sulfur center is a key factor governing the reactivity of sulfonyl fluorides. acs.orgacs.org

Electronic factors greatly influence this electrophilicity. Electron-withdrawing groups on the aromatic ring, for instance, enhance the electrophilic character of the sulfur atom, making it more susceptible to nucleophilic attack. acs.org Conversely, electron-donating groups increase the electron density on the phenyl ring, which imparts greater stability to the sulfonyl fluoride group. acs.org This tunability of reactivity based on electronic effects is a significant advantage in designing molecules with specific reactivity profiles.

In the context of nucleophilic aromatic substitution (SNAr) reactions, fluoride is a surprisingly effective leaving group. masterorganicchemistry.comwikipedia.org This is counterintuitive when compared to SN2 reactions, where fluoride is a poor leaving group due to the strength of the carbon-fluorine bond. wikipedia.orgstackexchange.com In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which disrupts the aromatic system to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org

Sulfonyl fluorides exhibit a remarkable combination of stability and latent reactivity, a concept often referred to as "sleeping beauties". nih.gov The sulfur-fluorine bond is exceptionally strong, making sulfonyl fluorides resistant to hydrolysis and stable under a wide range of conditions, including the presence of strong acids and resistance to oxidation and reduction. nih.govresearchgate.net This inherent stability allows for their incorporation into complex molecules without undergoing undesired side reactions. researchgate.net

However, this stability can be "awakened" under specific conditions to unleash the electrophilicity of the sulfur center for chemical reactions. nih.govnih.gov This controlled reactivity is a cornerstone of their utility. The activation can be achieved through various means, including the use of catalysts like Lewis acids or bases, which increase the susceptibility of the sulfur atom to nucleophilic attack. acs.orgacs.org This balance between being robust enough to be a reliable functional group and reactive enough to participate in desired transformations is what makes sulfonyl fluorides so valuable in modern organic synthesis. researchgate.netacs.org

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx click chemistry is a powerful and versatile tool for constructing molecular scaffolds containing the S(VI) linkage. bohrium.comdigitellinc.com This methodology relies on the exchange of the fluoride atom on a sulfur(VI) center with a suitable nucleophile. acs.org The process is characterized by its modularity, high yields, and the formation of exceptionally stable products. morressier.com

The core of SuFEx chemistry involves the nucleophilic addition to the electrophilic sulfur(VI) center of a sulfonyl fluoride. acs.org This can be facilitated by various catalysts that activate the S-F bond, making the sulfur atom more susceptible to attack by nucleophiles. nih.gov The mechanism can proceed through different pathways, including an SN2-type reaction or an addition-elimination mechanism. acs.org

A prominent application of SuFEx chemistry is the synthesis of sulfonamides, which are important structural motifs in medicinal chemistry. digitellinc.comnih.gov This transformation is achieved by reacting a sulfonyl fluoride with a primary or secondary amine. nih.gov The reaction often requires activation, for which various methods have been developed.

One effective method involves the use of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride. acs.orgnih.gov The Lewis acid is proposed to coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride, thereby increasing the electrophilicity of the sulfur center and facilitating the nucleophilic attack by the amine. acs.orgacs.org This method has been shown to be effective for a wide range of sulfonyl fluorides and amines, affording the corresponding sulfonamides in good yields. nih.gov

The reactivity in sulfonamide formation is also dependent on the electronic properties of both the sulfonyl fluoride and the amine. Electron-deficient sulfonyl fluorides can react with highly nucleophilic amines without the need for a Lewis acid catalyst. nih.govtheballlab.com However, for most other combinations, Lewis acid activation is essential for achieving high yields. acs.orgnih.gov The choice of solvent can also play a significant role, with sterically hindered alcohols like tert-amyl alcohol often providing the best results. acs.orgtheballlab.com

Table 1: Lewis Acid Optimization for Sulfonamide Synthesis This table summarizes the yield of sulfonamide product using different Lewis acids under specific reaction conditions.

| Entry | Lewis Acid | Yield (%) |

|---|---|---|

| 1 | Ca(NTf₂)₂ | 88 |

| 2 | Ba(NTf₂)₂ | 80 |

| 3 | Mg(NTf₂)₂ | 38 |

| 4 | LiNTf₂ | 9 |

| 5 | AgNTf₂ | N/R |

Reaction conditions: PhSO₂F (1 equiv), aniline (B41778) (2 equiv), Lewis acid (1 equiv), t-amylOH (0.20 M), 60 °C, 24 h. N/R denotes no reaction. Data sourced from Organic Letters. theballlab.com

Table 2: Solvent Optimization for Sulfonamide Synthesis This table shows the effect of different solvents on the yield of the sulfonamide product.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | t-amylOH | 88 |

| 2 | H₂O | 63 |

| 3 | MeOH | 40 |

| 4 | i-PrOH | 71 |

| 5 | t-BuOH | 87 |

| 6 | MeCN | 42 |

| 7 | DMF | 13 |

| 8 | toluene (B28343) | 51 |

| 9 | HFIP | 9 |

Reaction conditions: PhSO₂F (1 equiv), aniline (2 equiv), Ca(NTf₂)₂ (1 equiv), solvent (0.20 M), 60 °C, 24 h. Data sourced from Organic Letters. acs.org

Catalytic Activation Mechanisms in SuFEx Reactions

The efficiency of SuFEx chemistry is greatly enhanced by the use of catalysts that activate the otherwise stable S-F bond. Both Lewis acids and organobases have been successfully employed to facilitate these reactions.

A significant advancement in SuFEx chemistry is the development of Lewis acid-catalyzed protocols. Metal Lewis acids, such as calcium triflimide (Ca(NTf2)2), have been shown to effectively catalyze the reaction of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides with silyl (B83357) amines to form S-N bonds. researchgate.netorganic-chemistry.orgacs.orgnih.gov In a typical reaction, 10 mol % of Ca(NTf2)2 is used, often in conjunction with an organobase like 1,4-diazabicyclo[2.2.2]octane (DABCO), to afford products in yields ranging from 35% to 99%. organic-chemistry.orgnih.gov

The catalytic cycle is proposed to involve the activation of the sulfonyl fluoride by the Lewis acid, making the sulfur center more electrophilic and susceptible to nucleophilic attack by the silylated amine. acs.org Other metal triflimide salts, including LiNTf2, Zn(NTf2)2, and La(NTf2)3, as well as the less expensive calcium triflate (Ca(OTf)2), have also demonstrated high catalytic efficacy, broadening the scope of applicable Lewis acids. nih.gov This method represents the first general application of Lewis acid catalysis in SuFEx reactions. organic-chemistry.org

| Catalyst | Co-catalyst/Base | Substrates | Product Type | Yield Range (%) | Ref |

| Ca(NTf₂)₂ (10 mol%) | DABCO (50 mol%) | Sulfonyl fluorides, silyl amines | Sulfonamides | 62-99 | acs.orgnih.gov |

| Ca(NTf₂)₂ (10 mol%) | DABCO (50 mol%) | Fluorosulfates, silyl amines | Sulfamates | 61 (at 80°C) | acs.orgnih.gov |

| Ca(OTf)₂ | DABCO | 4-Methylbenzenesulfonyl fluoride, TMS-morpholine | Sulfonamide | 89 | nih.gov |

| La(NTf₂)₃ | DABCO | 4-Methylbenzenesulfonyl fluoride, TMS-morpholine | Sulfonamide | 99 | nih.gov |

Organobases play a crucial role in promoting SuFEx reactions, particularly in the formation of sulfonic esters and related compounds. As mentioned previously, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective catalyst for the reaction between p-toluenesulfonyl fluoride and silyl ethers to produce sulfonate esters. organic-chemistry.org In Lewis acid-catalyzed systems for S-N bond formation, a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is often used as an additive, suggesting a cooperative role in the reaction mechanism, potentially by facilitating deprotonation or enhancing the nucleophilicity of the amine component. nih.gov The use of such bases under mild conditions makes these protocols highly valuable for synthesizing complex molecules with base-sensitive functional groups. organic-chemistry.org

| Base | Reactant 1 | Reactant 2 | Product | Conditions | Ref |

| DBU (catalytic) | p-Toluenesulfonyl fluoride | Silyl ethers (TMS, TES, TBDMS) | Sulfonate esters | Acetonitrile, Room Temp. | organic-chemistry.org |

| DABCO (0.5 equiv) | Sulfonyl fluorides | Trimethylsilyl (B98337) amines | Sulfonamides | 1,4-dioxane, 50 °C (with Ca(NTf₂)₂) | nih.gov |

Radical and Photoredox Mediated Transformations

Beyond traditional nucleophilic substitution, radical and photoredox-catalyzed reactions have emerged as powerful strategies for synthesizing and transforming sulfonyl fluorides. Visible-light-induced methods offer mild and efficient pathways to these valuable compounds. rsc.orgresearchgate.net

One such approach is the photoredox-catalyzed radical fluorosulfonylation of allyl sulfones, which provides a direct, one-step synthesis of allyl sulfonyl fluorides, compounds that traditionally require multi-step syntheses. rsc.org Similarly, radical hydro-fluorosulfonylation of alkenes has been achieved using 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts as redox-active radical precursors under photoredox conditions. researchgate.net Another innovative method involves a visible-light-mediated two-component β-fluoro-fluorosulfonamidation of styrenes, where a bench-stable N-fluorosulfamoyl-pyridinium salt serves as both a photoredox-active radical precursor and the fluoride source. researchgate.net

In a related area, photoredox catalysis enables the nucleophilic fluorination of redox-active esters. amazonaws.com This method uses an iridium photocatalyst to generate a carbocation intermediate from an N-hydroxyphthalimide ester via two sequential electron transfers. This carbocation is then trapped by a fluoride source. amazonaws.com These radical and photoredox methods expand the synthetic toolkit for accessing structurally diverse sulfonyl fluorides and related fluorinated molecules under mild, redox-neutral conditions. rsc.orgamazonaws.com

Generation of Sulfur(VI) Radicals from Sulfonyl Fluorides

Sulfonyl fluorides are generally characterized by the high bond dissociation energy of the S(VI)-F bond and high reduction potentials, making the generation of sulfur(VI) radicals a significant chemical challenge. nih.govdntb.gov.uaresearchgate.netnih.gov Conventionally, these compounds have been used almost exclusively as S(VI) electrophiles for ligation reactions that proceed via fluoride displacement. nih.govdntb.gov.uaresearchgate.net

A breakthrough in this area involves the use of cooperative organosuperbase activation and photoredox catalysis. nih.govdntb.gov.uaresearchgate.net This dual catalytic system provides a general platform to convert sulfonyl fluorides into S(VI) radicals under mild conditions. nih.govdntb.gov.uaresearchgate.netnih.gov The proposed mechanism suggests that a nucleophilic organosuperbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), activates the sulfonyl fluoride, forming a highly reactive intermediate by displacing the fluoride anion. nih.gov Under blue LED irradiation, this intermediate is reduced by an excited photocatalyst. nih.gov Subsequently, the intermediate undergoes intramolecular fragmentation to release the desired sulfonyl radical (RSO₂•). nih.gov This innovative approach dramatically expands the synthetic utility of sulfonyl fluorides beyond their classical electrophilic role. nih.govdntb.gov.uaresearchgate.net

Other methods for generating fluorosulfonyl radicals (FSO₂•) include utilizing FSO₂-containing precursors like alkynyl sulfonyl fluorides or sulfuryl chlorofluoride (SO₂FCl) under photocatalytic conditions. nih.govnih.gov These strategies have emerged as concise and efficient routes for producing a variety of functionalized sulfonyl fluorides. rsc.org

Radical Addition and Ligation Reactions with Alkenes

Once generated, sulfur(VI) radicals readily participate in addition reactions with alkenes, enabling the synthesis of complex molecules. nih.govnih.gov A transition-metal-free radical 1,2-difunctionalization of unactivated alkenes has been developed, which utilizes the FSO₂• radical. nih.gov In this process, the FSO₂• radical first adds to the alkene to form an adduct radical. nih.gov This radical is then trapped by a bifunctional reagent, such as an alkynyl sulfonyl fluoride, which also serves as the FSO₂• radical precursor, ultimately leading to the formation of β-alkynyl-fluorosulfonylalkanes. nih.gov

This radical ligation with alkenes can produce vinyl sulfones with excellent E-selectivity under mild conditions. nih.govdntb.gov.uaresearchgate.net The process involves the addition of the sulfonyl radical to the alkene (e.g., styrene) to create a benzylic radical, which then proceeds through the catalytic cycle to form the final product. nih.gov The methodology demonstrates a broad substrate scope, tolerating various functional groups on both the sulfonyl fluoride and the alkene. researchgate.net This has been successfully applied to the synthesis of functional polymers and dyes. nih.govdntb.gov.uaresearchgate.net

The table below summarizes representative examples of radical addition reactions involving sulfonyl fluoride-derived radicals and alkenes.

| Sulfonyl Fluoride Source | Alkene Partner | Catalyst/Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Aryl Sulfonyl Fluoride | Styrene | Ru(bpy)₃Cl₂ / DBU / Blue LED | Vinyl Sulfone | Excellent E-selectivity | researchgate.netnih.gov |

| Alkynyl Sulfonyl Fluoride | Unactivated Alkene | AIBN (initiator) | β-Alkynyl-fluorosulfonylalkane | High | nih.gov |

| (Diphenylmethylene)sulfamoyl fluoride | Alkene | Photocatalyst / Blue LED | β-Amino Sulfonyl Fluoride | Not specified | nih.gov |

| FSO₂Cl | Alkyne | fac-Ir(ppy)₃ / Blue LED | Alkenyl Sulfonyl Fluoride | Good | nih.gov |

Transition Metal Catalyzed Processes

Transition metal catalysis has significantly broadened the synthetic applications of sulfonyl fluorides, enabling reactions that are otherwise difficult to achieve. Palladium, in particular, has proven to be a versatile catalyst for a range of transformations involving these sulfur(VI) compounds.

Palladium-Catalyzed Cyclopropanation Reactions

A notable application is the stereoselective palladium(II)-catalyzed cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides. chemrxiv.org This method demonstrates the ambiphilic reactivity of alkyl sulfonyl fluorides, granting access to cis-substituted cyclopropanes. chemrxiv.org The reaction is compatible with a wide variety of alkyl sulfonyl fluorides bearing diverse functional groups such as nitriles, esters, and various heterocycles. chemrxiv.org It can also be applied to internal alkenes to form 1,2,3-trisubstituted cyclopropanes with predictable diastereoselectivity. chemrxiv.org An efficient method for synthesizing aryl/heteroaryl cyclopropanes has also been developed from phenols via their corresponding fluorosulfonates using palladium catalysis. bohrium.com

Role of Sulfonyl Fluoride as a Pronucleophile Activator and Internal Oxidant

In the palladium-catalyzed cyclopropanation, the sulfonyl fluoride moiety plays a crucial dual role. chemrxiv.org It functions as both an acidifying group, which activates the substrate as a pronucleophile, and as an internal oxidant. chemrxiv.org This dual functionality is essential for the catalytic cycle, enabling the successive carbopalladation and oxidative addition steps required for the formation of the cyclopropane (B1198618) ring. chemrxiv.org

Heck–Matsuda Couplings

The Heck–Matsuda reaction, which typically uses arenediazonium salts as arylating agents, has been successfully adapted for sulfonyl fluoride synthesis. nih.govnih.govwikipedia.org Specifically, a process for synthesizing β-arylethenesulfonyl fluorides involves the palladium(II) acetate-catalyzed β-arylation of ethenesulfonyl fluoride (ESF) with stable arenediazonium tetrafluoroborates. nih.govnih.gov This reaction proceeds efficiently to afford the E-isomer products in good yields and represents a practical and direct route to these compounds. nih.govnih.gov

The resulting β-arylethenesulfonyl fluorides are valuable as they act as selectively addressable bis-electrophiles, meaning either the alkenyl group or the sulfonyl fluoride group can be targeted for nucleophilic attack under specific conditions. nih.gov This has significant potential in areas like covalent drug discovery. nih.gov The methodology has been extended to the highly regio- and stereoselective synthesis of γ-aryl allylsulfonyl fluorides using allylsulfonyl fluorides and aryl diazonium salts. rsc.orgresearchgate.net

The table below provides a summary of Heck-Matsuda reactions for the synthesis of sulfonyl fluorides.

| Olefin | Arylating Agent | Catalyst | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| Ethenesulfonyl Fluoride (ESF) | Arenediazonium Tetrafluoroborate | Palladium(II) Acetate | β-Arylethenesulfonyl Fluoride (E-isomer) | 43–97% | nih.govnih.gov |

| Allylsulfonyl Fluoride | Aryldiazonium Tetrafluoroborate | Pd(OAc)₂ / PPh₃ | γ-Aryl Allylsulfonyl Fluoride (E-isomer) | Moderate to Excellent (up to 96% on gram scale) | rsc.orgresearchgate.net |

Computational Chemistry and Theoretical Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex mechanisms of reactions involving sulfonyl fluorides. chemrxiv.orgnih.gov For the palladium-catalyzed cyclopropanation, DFT calculations and reaction progress kinetic analysis revealed that the turnover-limiting and diastereoselectivity-determining step is the S_N2-type C–SO₂F oxidative addition. chemrxiv.org

In a separate study on the Bi(III) redox-neutral catalytic synthesis of aryl sulfonyl fluorides, a comprehensive computational investigation broke down the entire catalytic cycle into three key stages:

Transmetallation: Formation of a Bi(III)-phenyl intermediate, facilitated by a base like K₃PO₄. nih.gov

SO₂ Insertion: Insertion of sulfur dioxide into the Bi(III)–C(sp²) bond to form a Bi(III)-OSOAr intermediate. nih.gov

S(IV)-Oxidation: The intermediate undergoes oxidation to yield the final aryl sulfonyl fluoride product, regenerating the Bi(III) catalyst. nih.gov

These computational models provide deep mechanistic insights that are crucial for optimizing existing catalytic systems and for the rational design of new, more efficient catalysts. nih.gov Furthermore, machine learning algorithms have been employed to navigate the complex reaction space of deoxyfluorination using sulfonyl fluorides, allowing for the accurate prediction of high-yielding conditions for new substrates. ucla.eduprinceton.edu Theoretical studies have also been applied to understand the fundamental nature of sulfur-based reactions, such as one- and two-electron oxidation pathways, which are relevant to the behavior of these compounds in biological systems. nih.gov

Elucidation of Concerted Reaction Pathways

The reaction of sulfonyl fluorides with nucleophiles can, in principle, proceed through either a stepwise or a concerted mechanism. In a stepwise mechanism, a tetrahedral intermediate is formed, which then collapses to the products. In a concerted mechanism, bond formation and bond breaking occur in a single, continuous step.

Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427), a model system for the SuFEx reaction, suggest a concerted, albeit non-synchronous, one-step mechanism. nih.gov In this pathway, the weakening of the sulfur-fluorine (S-F) bond precedes the nucleophilic attack of the amine. This type of mechanism is characteristic of an SN2-type reaction at the sulfur center. nih.govacs.org The presence of a base is often crucial in these reactions, as it enhances the nucleophilicity of the amine, thereby lowering the energy barrier for the reaction. nih.gov

The nature of the reaction pathway can also be influenced by the reaction conditions and the specific reactants. For instance, in the context of cycloaddition reactions, a vinyl fluorine atom on an alkene has been shown to favor a concerted pathway over a stepwise one for the reaction with chlorosulfonyl isocyanate. springernature.com This highlights the subtle electronic effects that can dictate the preferred mechanistic route.

Transition State Analysis and Activation Energy Calculations

Transition state analysis is a powerful tool for understanding reaction mechanisms, and computational methods, particularly Density Functional Theory (DFT), are frequently employed for this purpose. The geometry of the transition state provides a snapshot of the highest energy point along the reaction coordinate, and the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

In the DFT study of the methanesulfonyl fluoride and methylamine reaction, the transition state structure reveals key details of the concerted mechanism. The calculations show that the presence of a tertiary amine base significantly lowers the activation energy barrier by increasing the nucleophilicity of the primary amine. nih.govacs.org

A mechanistic modeling study of the sulfonylation of a lysine (B10760008) residue in the enzyme EGFR by sulfonyl fluoride inhibitors provides concrete examples of activation energy calculations. nih.gov The study found that the activation energy for the formation of the covalent adduct correlated with the inhibitory potency of the compounds. For instance, the calculated activation energies for three different sulfonyl fluoride inhibitors were approximately 17, 19, and 27 kcal/mol, which was consistent with their observed inhibition potencies. nih.gov

Calculated Activation Energies for Lysine Sulfonylation by Sulfonyl Fluoride Inhibitors

| Inhibitor | Calculated Activation Energy (Eact) (kcal/mol) | Inhibition Potency (IC50, nM) |

|---|---|---|

| XO44 | ~17 | 6 |

| UPR1444 | ~19 | 1.6 |

| UPR1433 | ~27 | 146 |

This table presents the calculated activation energies for the sulfonylation of Lys745 in EGFR by three different sulfonyl fluoride inhibitors and their corresponding experimental inhibition potencies. The data shows a qualitative correlation where a lower activation energy corresponds to higher potency. Data sourced from nih.gov.

Furthermore, DFT calculations have been used to investigate the oxidative addition of aryl sulfonyl fluorides to a palladium catalyst. These calculations revealed that the activation barriers for the cleavage of the C-S and S-F bonds are comparable, suggesting that both pathways are plausible. researchgate.net This highlights the utility of transition state analysis in predicting competing reaction pathways.

Insights into Reactivity and Selectivity via Density Functional Theory (DFT)

One of the key applications of DFT in this area is the prediction of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. A computational approach that calculates the energies of the possible σ-complex intermediates has been shown to be effective in predicting the site of nucleophilic attack on fluorinated aromatic compounds. dntb.gov.ua This method could be directly applied to predict the reactivity of the two distinct sulfonyl fluoride groups in this compound.

DFT studies have also been instrumental in understanding the role of catalysts in SuFEx reactions. For example, in the reaction of methanesulfonyl fluoride with methylamine, DFT calculations revealed that the primary role of a tertiary amine base is to increase the nucleophilicity of the amine nucleophile, rather than acting as a "fluoride shuttle". nih.gov

Moreover, DFT calculations have shed light on the factors that differentiate the reactivity of sulfonyl fluorides from their chloride counterparts. The greater thermostability and resistance to hydrolysis of sulfonyl fluorides can be rationalized through computational analysis of their electronic structures and bond energies. nih.gov

Calculated Gibbs Energies for Oxidative Addition of Aryl Sulfonyl Fluorides to a Pd(0) Catalyst

| Aryl Group | Pathway | Gibbs Energy (kcal/mol) |

|---|---|---|

| 4-MeO-Ph | C-S Cleavage | 24.3 |

| S-F Cleavage | 25.8 | |

| Ph | C-S Cleavage | 24.8 |

| S-F Cleavage | 25.1 | |

| 4-CF3-Ph | C-S Cleavage | 27.0 |

| S-F Cleavage | 23.7 |

This table shows the calculated Gibbs free energies for the oxidative addition of various aryl sulfonyl fluorides to a Pd(0)-RuPhos catalyst via either C-S or S-F bond cleavage. The similar energy values for both pathways suggest that they are competitive. Data sourced from researchgate.net.

Advanced Chemical Transformations and Derivatization Strategies

Introduction of Additional Functionalities

The structure of Toluene-2,4-disulfonyl fluoride (B91410) allows for the introduction of new chemical moieties through reactions targeting either the sulfonyl fluoride groups or the toluene (B28343) ring itself.

The formation of alkenyl sulfonyl fluorides is a critical transformation, as these products are valuable intermediates in organic synthesis, particularly as Michael acceptors and partners in cycloaddition reactions. A key method for their synthesis is a variation of the Horner-Wadsworth-Emmons olefination. This reaction typically involves a reagent like methanedisulfonyl fluoride, which reacts with aromatic aldehydes to produce β-arylethenesulfonyl fluorides. nih.gov

The reaction proceeds via the deprotonation of the acidic methylene (B1212753) group of the disulfonyl fluoride, followed by addition to an aldehyde and a subsequent cyclization-fragmentation pathway. nih.gov While direct olefination involving the methyl group of Toluene-2,4-disulfonyl fluoride is less common, the principles of forming alkenyl sulfonyl fluorides are well-established. For example, the reaction of methanedisulfonyl fluoride with various arylaldehydes demonstrates the feasibility of this transformation, although yields can be sensitive to the electronic nature of the aldehyde's substituents. nih.gov

| Arylaldehyde | Product | Yield (%) | Notes |

|---|---|---|---|

| Benzaldehyde | β-Phenylethenesulfonyl fluoride | ~60% | Standard reaction conditions. |

| 4-Trifluoromethylbenzaldehyde | β-(4-Trifluoromethylphenyl)ethenesulfonyl fluoride | Lower | Electron-withdrawing groups decrease yield. |

| 4-Methoxybenzaldehyde | β-(4-Methoxyphenyl)ethenesulfonyl fluoride | Lower | Electron-donating groups decrease yield. |

| Salicylaldehyde | Sulfocoumarin byproduct | 29% | Reaction proceeds via an alternative de(fluorosulfonylation) process. |

These resulting alkenyl sulfonyl fluorides are highly versatile reagents for further derivatization.

The sulfonyl fluoride groups on the toluene ring can influence subsequent reactions, although they are not typically classified as strong directing groups for electrophilic aromatic substitution in the same way as activators like hydroxyl or amino groups. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of aromatic rings.

In many systems, functional groups like amides, ketones, or nitrogen-containing heterocycles are used to direct a catalyst to a specific C-H bond, often at the ortho position. acs.orgacs.org For derivatives of this compound, one could envision a strategy where the sulfonyl fluoride groups are first converted into a directing group, such as a sulfonamide. This new functionality could then be used to direct further C-H functionalization on the toluene ring, for instance, through iridium or rhodium catalysis to introduce new alkyl or aryl groups. acs.orgacs.org The directing priority of various functional groups has been investigated, with nitrogen heterocycles and amides generally showing stronger directing ability than sulfonamides. acs.org This knowledge allows for the rational design of synthetic routes to selectively modify the toluene core.

Synthesis of Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it an excellent candidate for constructing complex molecular frameworks and diverse compound libraries using modern synthetic strategies.

Diversity-Oriented Clicking (DOC) is a synthetic approach designed for the rapid assembly of functional molecules from a central hub. pnas.orgnih.gov This strategy combines the reliability of classic click reactions with the connective power of SuFEx chemistry. pnas.orgnih.gov The primary hubs used in DOC are often 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which can undergo a variety of stereoselective transformations, including Michael additions and cycloadditions. pnas.orgresearchgate.net

The reaction of SASF hubs with various nucleophiles such as secondary amines, carboxylates, and triazoles leads to the high-yield formation of β-substituted alkenyl sulfonyl fluorides as single isomers. pnas.orgnih.gov

| SASF Hub | Reactant/Nucleophile | Reaction Type | Resulting Structure |

|---|---|---|---|

| 2-(Triisopropylsilyl)ethyne-1-sulfonyl fluoride | Secondary Amine (e.g., Morpholine) | Michael Addition | β-Amino alkenyl sulfonyl fluoride |

| 2-Phenylethyne-1-sulfonyl fluoride | Carboxylic Acid | Michael Addition | β-Carboxy alkenyl sulfonyl fluoride |

| 2-Substituted-Alkynyl-1-Sulfonyl Fluoride | 1,3-Dipoles | Cycloaddition | Functionalized heterocycle with a sulfonyl fluoride moiety |

| 2-Substituted-Alkynyl-1-Sulfonyl Fluoride | Halides (e.g., using Et₃N·3HF) | Michael Addition | β-Halo alkenyl sulfonyl fluoride |

Given its two SuFEx-active sites, this compound can be envisioned as a dimeric hub or a cross-linking agent in DOC strategies. It could be used to connect two different molecular fragments or to create larger, more rigid scaffold structures, significantly expanding the structural diversity achievable.

Sulfonyl fluorides are instrumental in the synthesis and functionalization of heterocyclic compounds. Research has shown that SASF hubs can be used to synthesize unprecedented sulfonyl fluoride-functionalized 2-aminothiazoles in good to excellent yields. chemrxiv.org This transformation is regioselective and tolerant of a wide range of functional groups. chemrxiv.org

The resulting heterocyclic products, which bear a reactive sulfonyl fluoride handle, are primed for further diversification. This exemplifies a powerful strategy: using a sulfonyl fluoride-containing building block to construct a heterocycle and then using the remaining -SO₂F group as an anchor point for late-stage functionalization via SuFEx chemistry. chemrxiv.org this compound could similarly be employed to synthesize bis-heterocyclic structures or to tether complex heterocycles, acting as a rigid linker that imparts specific conformational constraints on the final molecule.

Post-Synthetic Modifications and Functional Group Interconversions of this compound Derivatives

A key advantage of incorporating the sulfonyl fluoride moiety into a molecule is the ability to perform robust post-synthetic modifications. The SuFEx reaction is a highly efficient "click" reaction for forming stable S-O and S-N bonds. researchgate.net This allows derivatives of this compound, which contain one or two -SO₂F groups, to be easily and selectively modified at a late stage of a synthetic sequence.

This concept has been effectively demonstrated in polymer chemistry through the post-polymerization modification (PPM) of sulfonyl fluoride-decorated polymers. researchgate.netx-mol.com Polymer brushes containing sulfonyl fluoride groups can be readily derivatized with a variety of silylated phenols or other nucleophiles. researchgate.net Similarly, small molecules derived from this compound can be treated with nucleophiles like phenols or amines, often in the presence of a simple base like Cs₂CO₃, to yield the corresponding sulfonates and sulfonamides. chemrxiv.orgorganic-chemistry.org This reaction is highly reliable and can be performed under mild conditions, making it ideal for the final diversification step in the synthesis of compound libraries for drug discovery or materials science. acs.org The ability to "click" diverse functional groups onto a core scaffold highlights the immense utility of this compound and its derivatives as platforms for molecular innovation.

Emerging Applications in Chemical Research

Methodological Advances in Organic Synthesis

The robust nature and selective reactivity of the sulfonyl fluoride (B91410) group, particularly within di- and polyfunctional molecules, have made them powerful tools for synthetic chemists. These reagents are enabling the development of novel synthetic strategies and catalytic processes that were previously challenging to achieve.

Development of Novel Reagents and Building Blocks

Bifunctional and polyfunctional sulfonyl fluorides are emerging as a class of stable, low-cost, and highly effective reagents for a variety of chemical transformations. A prime example is the use of Benzene-1,3-disulfonyl fluoride (BDSF) and Benzene-1,3,5-trisulfonyl fluoride (BTSF) as exceptionally reliable reagents for the deoxyazidation of alcohols. nih.govnih.gov This method capitalizes on the ability of these reagents to activate alcohols towards nucleophilic attack by an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃). nih.gov

The reaction proceeds smoothly under mild conditions, accommodates a wide range of primary and secondary alcohols, and is suitable for late-stage functionalization of complex molecules. nih.govresearchgate.net The efficiency of these poly-functional reagents is notable; for instance, only 40 mol% of BTSF is required to achieve high yields in deoxyazidation, highlighting the economic and atom-efficient nature of this approach. nih.gov This process underscores the critical role of the sulfonyl fluoride group; the analogous benzene-1,3-disulfonyl chloride fails to yield the desired azide product under similar conditions. nih.gov The utility of BDSF and related compounds as building blocks is further demonstrated by their application in one-pot deoxyazidation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), streamlining the synthesis of complex molecules for applications in drug discovery. nih.govnih.gov

Table 1: Deoxyazidation of Alcohols using Benzene-1,3-disulfonyl fluoride (BDSF)

| Entry | Alcohol Substrate | Base | Time (h) | Yield of Azide Product (%) |

| 1 | 4-Methoxybenzyl alcohol | DIPEA | 17 | Trace |

| 2 | 4-Methoxybenzyl alcohol | DBU | 0.5 | 93 |

| This table showcases the efficiency of DBU as a base in the BDSF-mediated deoxyazidation of a primary alcohol. Data sourced from a study on SuFEx-driven deoxyazidation. nih.gov |

Catalytic Transformations Utilizing Sulfonyl Fluorides

The unique reactivity of the sulfur-fluorine bond is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click chemistry reactions that increasingly employ catalytic methods. nih.gov Bifunctional molecules like Toluene-2,4-disulfonyl fluoride and its analogues serve as "hubs" in SuFEx reactions, allowing for the connection of various molecular entities. sigmaaldrich.com

Recent advancements have demonstrated that these transformations can be performed with only catalytic amounts of the sulfonyl fluoride reagent. For example, the deoxyazidation of alcohols can be achieved using just catalytic quantities of Benzene-1,3,5-trisulfonyl fluoride (BTSF). nih.gov This catalytic approach enhances the practicality and sustainability of the method. The activation of sulfonyl fluorides is often achieved through the use of a nucleophilic catalyst. This catalytic activation facilitates the subsequent reaction with a wide range of nucleophiles, expanding the scope of accessible molecules. The development of such catalytic systems is a significant step forward in harnessing the full potential of sulfonyl fluorides in organic synthesis.

Chemical Biology and Biomedical Applications

The balanced stability and context-dependent reactivity of sulfonyl fluorides make them invaluable tools in chemical biology and for biomedical applications. They can be engineered to interact specifically with biological macromolecules, enabling the study and manipulation of biological processes with high precision.

Molecular Probes and Labeling Agents (e.g., ¹⁸F Radiotracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most widely used. nih.govnih.gov The synthesis of these tracers often requires anhydrous conditions for the nucleophilic incorporation of [¹⁸F]fluoride. nih.gov A novel strategy that bypasses the need for rigorous azeotropic drying involves the use of ¹⁸F-labeled sulfonyl fluorides. nih.govwustl.edu

In this approach, a precursor like p-toluenesulfonyl chloride is reacted with aqueous [¹⁸F]fluoride to generate [¹⁸F]p-toluenesulfonyl fluoride ([¹⁸F]TsF). wustl.eduosti.gov This intermediate can be easily separated from water and then used as a versatile [¹⁸F]fluoride source in an anhydrous organic solvent. wustl.eduresearchgate.net The [¹⁸F]fluoride generated from [¹⁸F]TsF exhibits high reactivity, facilitating the efficient preparation of a variety of ¹⁸F-labeled PET radiotracers. nih.govosti.gov This methodology simplifies the radiolabeling process, making it more convenient and efficient, which is particularly beneficial for small-scale preparations and the exploration of new radiopharmaceuticals. nih.govwustl.edu

Covalent Protein Modification

Sulfonyl fluorides have emerged as effective "warheads" for the targeted covalent modification of proteins. nih.gov Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a desirable balance of stability and reactivity, allowing them to selectively label specific amino acid residues within a protein's binding site, including lysine (B10760008), histidine, tyrosine, and serine. nih.govnih.gov

This selective modification is often driven by proximity; the sulfonyl fluoride moiety is incorporated into a ligand that binds reversibly to a target protein. nih.gov This binding event positions the electrophilic sulfur atom close to a nucleophilic amino acid side chain, inducing a covalent bond-forming reaction. This strategy has been successfully used to develop covalent inhibitors and chemical probes. For instance, a sulfonyl fluoride-modified peptide was shown to form covalent bonds with lysine and histidine residues on its target proteins, Mdm2 and Mdm4. nih.gov Similarly, aryl fluorosulfate (B1228806) probes have been developed to react selectively with noncatalytic serine residues in an enzyme's active site. nih.gov This ability to target a range of amino acids beyond the commonly targeted cysteine significantly expands the scope of proteins that can be studied and inhibited with covalent ligands.

Exploring Latent Electrophiles for Biological Target Engagement

The kinetic stability of the sulfonyl fluoride group is a key feature that allows it to function as a "latent electrophile." nih.gov These groups are generally unreactive in the aqueous environment of a cell but can be "activated" within the specific microenvironment of a protein's binding pocket. nih.gov This activation can be facilitated by the precise positioning of catalytic residues, such as lysine or arginine, which stabilize the transition state of the sulfur(VI)-fluoride exchange (SuFEx) reaction. nih.gov

This principle forms the basis of the "Inverse Drug Discovery" strategy, where libraries of compounds containing latent electrophiles are screened against the entire proteome to identify novel protein targets. nih.gov Arylfluorosulfates, which are closely related to sulfonyl fluorides, have been used to exemplify this approach. They exhibit chemoselective reactivity towards tyrosine and lysine residues and only form covalent adducts when the native protein structure facilitates the reaction. nih.gov This strategy of using latent electrophiles like sulfonyl fluorides opens up new avenues for drug discovery by enabling the identification of previously "undruggable" targets and providing novel covalent probes to validate protein function. nih.govnih.gov

Material Science Applications

In the field of material science, this compound is emerging as a valuable component in the creation of novel materials with tailored properties. The presence of two reactive sulfonyl fluoride groups allows for its use as a versatile building block or cross-linking agent to enhance the thermal, mechanical, and chemical characteristics of materials.

Polymer Chemistry and Polymerization Reactions

This compound is gaining significant traction in polymer chemistry, particularly in the synthesis of high-performance polymers such as polysulfonates and polysulfates. polympart.comresearchgate.net Its bifunctional nature enables it to participate in step-growth polymerization reactions with comonomers like bisphenols. nih.govscispace.com

A key area of its application is in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and highly efficient reactions for creating strong and stable chemical linkages. polympart.comnih.gov The SuFEx reaction allows for the synthesis of polysulfonates and polysulfates with high molecular weights and narrow polydispersity, which are desirable characteristics for advanced materials. polympart.com This process often demonstrates excellent functional group tolerance, meaning it can proceed without being affected by the presence of various other chemical groups in the reacting molecules. polympart.comnih.gov

For instance, the interfacial polycondensation of Toluene-2,4-disulfonyl chloride (a related compound) with 1,1′-bi-2-naphthol has been used to synthesize Poly(1,1′-bi-2-naphthylidene toluene-2,4-disulfonate) (PBNTDS). researchgate.net This polymer is noted for its high solubility in common solvents and thermal stability up to approximately 285°C. researchgate.net

Detailed research findings highlight the importance of reaction conditions in controlling the outcomes of polymerization. For example, in SuFEx polymerizations, the choice of catalyst is critical. While organosuperbases can be used, bifluoride salts have been shown to be significantly more active, allowing for much lower catalyst loading and easier polymer purification. polympart.com The table below summarizes key data from a study on the synthesis of a specific polysulfonate, illustrating the impact of the catalyst on the resulting polymer's molecular weight and polydispersity index (PDI).

| Catalyst System | Catalyst Loading (mol%) | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) |

| DBU | 10 | Oligomers | - |

| Potassium Bifluoride / 18-crown-6 (B118740) ether | 2.0 / 1.0 | 100 | 1.4 - 1.6 |

| Q-5 Catalyst | - | 84 | 1.6 |

| Data sourced from a study on bifluoride-catalyzed SuFEx reactions. polympart.com |

Furthermore, this compound and its derivatives are used in post-polymerization modification. nih.govchemrxiv.org This involves attaching the sulfonyl fluoride group to an existing polymer chain, which can then be further reacted to introduce new functionalities and fine-tune the polymer's properties. nih.govchemrxiv.org

Future Directions in Aryl Disulfonyl Fluoride Chemistry

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign synthetic processes. For aryl sulfonyl fluorides, this involves moving away from hazardous reagents and embracing greener alternatives.

Historically, the synthesis of sulfonyl fluorides often involved toxic gases like sulfuryl fluoride (B91410) (SO2F2) or corrosive agents such as fluorosulfonic acid. eurekalert.orguva.nl A significant advancement is the development of methods that use safer, more manageable reagents. For instance, researchers have pioneered the use of potassium fluoride (KF) or potassium bifluoride (KHF2) as fluoride sources for converting sulfonyl chlorides or thiols into sulfonyl fluorides. mdpi.comeurekalert.orgsciencedaily.com One groundbreaking process allows for the efficient synthesis of various sulfonyl fluorides by reacting easily handled thiols or disulfides with a specific activating agent and KF, producing only non-toxic salts as byproducts. eurekalert.orgsciencedaily.com

Electrochemical methods represent another frontier in green synthesis. mdpi.com An electrochemical approach can prepare sulfonyl fluorides from widely available thiols or disulfides using KF as an inexpensive and safe fluoride source, avoiding the need for chemical oxidants or catalysts. mdpi.com Similarly, photocatalysis, which uses visible light to drive reactions, offers a mild and scalable way to produce sulfonyl fluorides from substrates like alkyl bromides and alcohols. organic-chemistry.org These sustainable methods not only reduce environmental impact but also simplify the production of complex sulfonyl fluorides, making them more accessible for a variety of applications. eurekalert.orgsciencedaily.com

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Aryl Sulfonyl Fluorides

| Parameter | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Fluoride Source | Toxic gases (e.g., SO2F2), corrosive acids | Inexpensive salts (e.g., KF, KHF2) mdpi.comeurekalert.org |

| Starting Materials | Often requires pre-functionalized, less stable precursors (e.g., sulfonyl chlorides) nih.gov | Readily available and stable precursors (e.g., thiols, disulfides, boronic acids) eurekalert.orgorganic-chemistry.org |

| Reaction Conditions | Often harsh (e.g., high temperatures, corrosive environments) | Mild (e.g., room temperature, use of light or electricity) mdpi.comorganic-chemistry.org |

| Byproducts | Often toxic or difficult to handle | Typically non-toxic salts (e.g., NaCl, KCl) eurekalert.orgsciencedaily.com |

| Key Technologies | Halogen exchange (Halex process) nih.gov | Photocatalysis, Electrosynthesis, Flow Chemistry uva.nlmdpi.comorganic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is key to unlocking the full potential of aryl sulfonyl fluorides, enabling reactions that are more efficient, selective, and tolerant of other functional groups. While palladium and copper systems have been used, recent research has focused on alternative metals and catalyst designs to overcome existing limitations. nih.govacs.org

A significant breakthrough is the use of main-group elements, particularly bismuth(III), as catalysts. organic-chemistry.orgnih.govacs.orgmpg.deresearchgate.net Bismuth-catalyzed systems can convert aryl boronic acids into aryl sulfonyl fluorides with excellent yields and broad functional group tolerance. acs.orgmpg.de These reactions operate through a redox-neutral pathway, where the bismuth catalyst facilitates the key steps of transmetalation and sulfur dioxide insertion without changing its oxidation state. organic-chemistry.orgnih.govacs.org This approach is highly attractive as it mimics the elementary steps of transition metal catalysis using a more sustainable metal. organic-chemistry.org

Photocatalysis is another rapidly advancing area. nih.govnih.govacs.org Visible-light-mediated methods provide a mild way to activate a range of starting materials, including organoboron substrates, for conversion into sulfonyl fluorides. nih.govacs.org These reactions often proceed at room temperature and are compatible with sensitive functional groups commonly found in pharmaceuticals. nih.gov Furthermore, new organocatalytic systems are being developed to activate the highly stable S-F bond for subsequent reactions. For example, 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be an effective nucleophilic catalyst for the amidation of sulfonyl fluorides, a crucial transformation for synthesizing sulfonamides. chemrxiv.orgacs.org

Expansion of Application Scope in Interdisciplinary Research

The unique properties of the sulfonyl fluoride group—namely its stability combined with its "clickable" reactivity—have made it a valuable tool in fields beyond traditional synthesis. researchgate.netnih.gov

In chemical biology and drug discovery , sulfonyl fluorides are widely used as "warheads" in covalent inhibitors and chemical probes. acs.orgsigmaaldrich.comenamine.net Unlike many covalent modifiers that only target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including lysine (B10760008), tyrosine, serine, and histidine. acs.orgsigmaaldrich.comenamine.netacs.org This expanded targeting capability opens up a larger portion of the proteome for drug development. acs.orgenamine.net The stability of the resulting covalent bond makes these compounds excellent tools for irreversibly inhibiting protein function, studying protein-protein interactions, and identifying new therapeutic targets. nih.govacs.org

In materials science , the SuFEx reaction is a powerful tool for polymerization and surface modification. researchgate.netoup.com The reliability and efficiency of SuFEx click chemistry allow for the precise construction of complex polymers and the functionalization of material surfaces with specific properties. The bifunctional nature of toluene-2,4-disulfonyl fluoride, for instance, makes it a potential candidate for use as a cross-linking agent to create robust polymer networks.

The development of fluorosulfates, which have an additional oxygen atom, has further expanded applications by offering attenuated reactivity and enhanced metabolic stability, making them particularly useful for in vivo applications like PET imaging tracers. eurekalert.org

Advanced Computational Design of Next-Generation Sulfonyl Fluoride Reagents

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of new reagents and reactions. princeton.edunih.govucla.eduacs.org For sulfonyl fluorides, these approaches are being used to understand complex reaction mechanisms and to design next-generation reagents with superior properties.

Computational studies, such as those using Density Functional Theory (DFT), provide deep mechanistic insights into catalytic cycles. For example, calculations have been used to elucidate the critical role of bismuth catalysts and bases in the formation of aryl sulfonyl fluorides, detailing the energetics of each step in the process. nih.gov This understanding allows chemists to rationally design improved catalysts. nih.gov

More recently, machine learning algorithms have been employed to navigate the vast and complex landscape of chemical reactions. princeton.edunih.govucla.eduacs.org By training models on large datasets from high-throughput screening experiments, researchers can predict the optimal reaction conditions (reagent, base, solvent) for a given substrate without exhaustive experimental work. princeton.eduucla.eduacs.org This data-driven approach has been successfully applied to the deoxyfluorination of alcohols using sulfonyl fluoride reagents, leading to the identification of new reagents with enhanced reactivity and better safety profiles. ucla.edu Such predictive models are crucial for fine-tuning the properties of sulfonyl fluoride reagents for specific, challenging applications, including the late-stage functionalization of complex molecules. princeton.eduacs.org

Q & A

Q. What are the recommended methods for synthesizing Toluene-2,4-disulfonyl fluoride in laboratory settings?

this compound is typically synthesized via sulfonation followed by fluorination. A general approach involves:

- Sulfonation : Reacting toluene with chlorosulfonic acid under controlled conditions to yield toluene-2,4-disulfonyl chloride.

- Fluorination : Substituting chloride with fluoride using potassium fluoride (KF) or similar fluorinating agents in anhydrous solvents like acetonitrile.

Purification is achieved via recrystallization or column chromatography. Characterization should include 1H/13C NMR and FT-IR to confirm sulfonyl fluoride functional groups .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Exposure Limits : While specific limits for this compound are not explicitly listed in the evidence, analogous sulfonyl fluorides (e.g., p-toluenesulfonyl chloride) suggest strict adherence to <0.1 mg/m³ for airborne exposure, based on occupational safety standards for reactive sulfonates .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. How can researchers characterize this compound to confirm purity and structure?

- Spectroscopy : 1H/13C NMR (δ ~7.8 ppm for aromatic protons adjacent to sulfonyl groups) and FT-IR (asymmetric S=O stretching at ~1370–1400 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

- Elemental Analysis : Confirm sulfur and fluorine content via combustion analysis .

Advanced Research Questions

Q. What advanced analytical techniques can resolve co-eluting impurities in this compound samples?

- HPLC-MS/MS : Coupling HPLC with tandem mass spectrometry enhances specificity. Optimize using electrospray ionization (ESI) in negative ion mode for sulfonyl fluoride detection .

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for regioisomeric byproducts .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset >200°C inferred from related sulfonates) to identify volatile impurities .

Q. How does this compound’s reactivity vary under different solvent conditions?

- Polar Protic Solvents (e.g., H2O, MeOH) : Hydrolysis occurs rapidly, forming disulfonic acid derivatives. Kinetic studies show pseudo-first-order behavior with rate constants dependent on pH .

- Aprotic Solvents (e.g., DMF, THF) : Enhanced stability allows for nucleophilic substitution reactions (e.g., with amines or alcohols). Use in situ 19F NMR to track fluoride displacement .

Q. What mechanistic insights exist for this compound in cross-coupling reactions?

- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing sulfonyl groups activate the aromatic ring for attack by nucleophiles (e.g., amines, thiols). Density Functional Theory (DFT) studies suggest transition states stabilized by resonance with sulfonyl moieties .

- Catalytic Applications : Acts as a fluoride donor in metal-catalyzed reactions, with lanthanide triflates shown to improve yield in trifluoromethylation pathways .

Q. How can researchers mitigate byproduct formation during sulfonation steps?

- Temperature Control : Maintain sulfonation at 0–5°C to minimize polysubstitution .

- Regioselective Catalysts : Use zeolites or ionic liquids to favor 2,4-substitution over 2,6-isomers, leveraging steric and electronic effects .

- In-line Monitoring : Employ Raman spectroscopy to detect intermediate sulfonic acids and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.